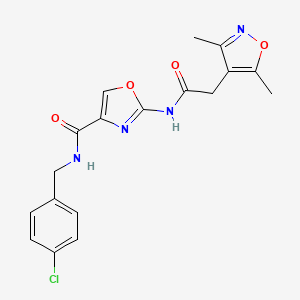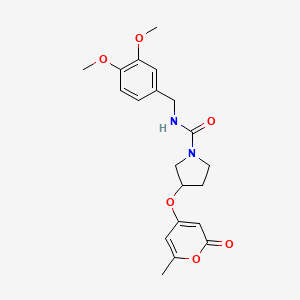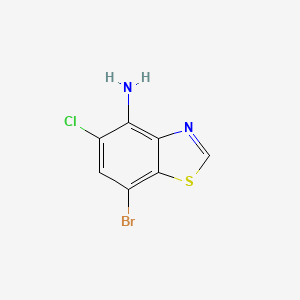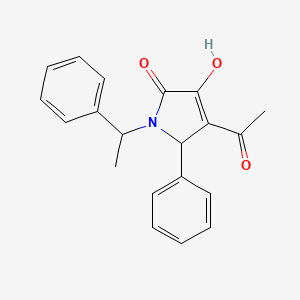
(Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on pyrazole derivatives demonstrates advanced synthetic strategies and structural characterization techniques. For instance, novel methods for synthesizing pyrazole-based heterocycles involve detailed spectroscopic analysis to confirm their structures (Dawood et al., 2011), highlighting the compound's structural complexity and the importance of accurate characterization in research applications.
Biological Activity
Several studies investigate the biological activities of pyrazole derivatives, indicating their potential in developing new therapeutics. For example, certain pyrazole compounds have shown significant antibacterial and antifungal activities, making them promising candidates for new antimicrobial agents (Sun et al., 2013). Additionally, their potential inhibitory effects on specific enzymes or cellular targets further suggest their applicability in designing drugs with precise mechanisms of action.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 4-(benzyloxy)benzaldehyde with 3-bromobenzaldehyde to form the corresponding Schiff base, which is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the desired product.", "Starting Materials": [ "4-(benzyloxy)benzaldehyde", "3-bromobenzaldehyde", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one", "Hydrazine hydrate", "Sodium acetate", "Ethanol", "Acetic acid", "Sodium hydroxide", "Chloroform", "Water" ], "Reaction": [ "Step 1: Dissolve 4-(benzyloxy)benzaldehyde (1.0 equiv) and 3-bromobenzaldehyde (1.0 equiv) in ethanol (10 mL) and add a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.2 equiv) and a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 equiv) and a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium acetate (2.0 equiv) and a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 2 hours.", "Step 5: Cool the reaction mixture to room temperature and add sodium hydroxide (2.0 equiv) to adjust the pH to 9-10. Extract the product with chloroform (3 x 20 mL).", "Step 6: Combine the organic layers and wash with water (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of chloroform and methanol as the eluent to obtain the desired product as a yellow solid." ] } | |
Numéro CAS |
1285526-54-6 |
Formule moléculaire |
C24H19BrN4O2 |
Poids moléculaire |
475.346 |
Nom IUPAC |
N-[(Z)-(3-bromophenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19BrN4O2/c25-20-8-4-7-18(13-20)15-26-29-24(30)23-14-22(27-28-23)19-9-11-21(12-10-19)31-16-17-5-2-1-3-6-17/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15- |
Clé InChI |
IDBHAKLWXREEEK-YSMPRRRNSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2970400.png)





![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2970411.png)
![O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine](/img/structure/B2970412.png)


![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970417.png)